Cytochrome P450 2C9 (CYP2C9) is a major human drug-metabolizing enzyme characterized by a conserved P450 fold, featuring 12 major α-helices and extensive β-sheet structures. The active site resides above the heme prosthetic group, buried ~10 Å from the protein surface, and is accessed through distinct substrate access channels. Its architecture is defined by six substrate recognition sites (SRS1–SRS6), which exhibit remarkable conformational flexibility to accommodate structurally diverse ligands.
The 2.55 Å resolution structure of CYP2C9 complexed with S-warfarin (PDB 1OG5) revealed an unexpected binding mode where the anticoagulant resides in a peripheral hydrophobic cavity ~17 Å from the heme iron, rather than in the catalytic pocket. This apical binding site involves critical interactions:
This binding induces allosteric modulation through long-range conformational shifts:
Table 1: Key Residues in CYP2C9 Warfarin-Binding Site (PDB 1OG5)
Residue | Interaction Type | Functional Consequence |
---|---|---|
Phe476 | π-Stacking | Coumarin ring stabilization |
Arg108 | H-bonding | Keto group orientation |
Ala103 | Hydrophobic contact | Trifluoromethyl packing |
Leu102 | Van der Waals | Lateral chain anchoring |
In contrast, the 2.35 Å flurbiprofen-bound structure (PDB 1R9O) demonstrates direct heme coordination typical of acidic NSAID substrates. Key features include:
This structure highlights the critical role of Arg108 as a charge anchor for carboxylate-containing substrates. Mutation of Arg108 to His (R108H variant) abolishes flurbiprofen binding and induces a rare histidine-heme iron coordination (λₘₐₓ=424 nm), confirmed by HYSCORE spectroscopy, which stabilizes a closed conformation incompatible with substrate access [4] [5]. The F-G loop adopts a compact helical structure (F’ and G’ helices) that constricts the substrate pocket compared to the warfarin-bound form, demonstrating ligand-dependent plasticity.
Table 2: Substrate Binding Modes in CYP2C9 Crystal Structures
Ligand (PDB) | Heme Distance (Å) | Key Protein Interactions | Active Site Volume (ų) |
---|---|---|---|
S-Warfarin (1OG5) | 17.2 | Arg108, Phe476, Ala103 | 520 (peripheral site) |
Flurbiprofen (1R9O) | 4.8 | Arg108 (salt bridge), Phe114 | 310 |
Losartan (WT) | 6.2 | Asn217, Phe114 | 410 (primary site) |
Structural alignment (RMSD 1.2–1.8 Å) reveals isoform-specific substrate recognition strategies:
CYP2C9 employs three mechanistic strategies for substrate accommodation:
Conformational Selection: Molecular dynamics simulations reveal equilibrium between closed (active site occluded), open (substrate channel width >12 Å), and intermediate states. Lipophilic substrates (e.g., diclofenac) stabilize the open conformation by penetrating the membrane-embedded access tunnel [2] [6].
Dynamic Gating Systems:
The CYP2C9 heme iron exhibits dynamic coordination states modulated by substrate binding:
Redox partner interactions involve precise docking with NADPH-cytochrome P450 oxidoreductase (CPR):
Table 3: Heme Coordination States in CYP2C9
State | Coordination | Spin State | Soret λₘₐₓ (nm) | Functional Implication |
---|---|---|---|---|
Resting (hydrated) | Fe³⁺-OH₂ | Low-spin | 418 | Electron transfer blocked |
Substrate-bound | Fe³⁺ vacant | High-spin | 390 | Reducible state |
Type II inhibitor-bound | Fe³⁺-N(ligand) | Low-spin | 423–430 | Competitive inhibition |
R108H mutant | Fe³⁺-His108 | Low-spin | 424 | Autoinhibition |
CPR delivers electrons via a transient FMN-heme contact (lifetime ≈1 ms), with membrane fluidity modulating complex stability. Phosphatidylcholine headgroups enhance binding affinity 3-fold by stabilizing open CYP2C9 conformations conducive to CPR docking [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7